molecular formula C23H33N3O5S B5216529 N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide

Cat. No. B5216529
M. Wt: 463.6 g/mol
InChI Key: CNDHIKMVSMDOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used in the study of immunology, pharmacology, and toxicology. DNBS is a potent hapten that can elicit a strong immune response in experimental animals.

Mechanism of Action

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is a hapten that can bind to proteins in the body and elicit an immune response. It can form covalent bonds with proteins and induce the production of antibodies. The immune response to N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is mediated by T cells, which recognize the N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide-protein complex and initiate an immune response.
Biochemical and Physiological Effects:
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can induce inflammation and tissue damage in experimental animals. It can cause colitis, liver injury, and lung injury. N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can also affect the function of immune cells, such as T cells and macrophages. The physiological effects of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide are mediated by the immune response to the hapten-protein complex.

Advantages and Limitations for Lab Experiments

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is a potent hapten that can elicit a strong immune response in experimental animals. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be toxic and can cause tissue damage in experimental animals. The use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide requires careful consideration of the dose and route of administration to minimize toxicity.

Future Directions

There are several future directions for the use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in scientific research. One direction is the study of the role of T cells in the immune response to N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide. Another direction is the use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in the study of drug-induced liver injury and the toxicity of environmental pollutants. Additionally, N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be used to study the mechanisms of inflammation and tissue damage in experimental animals.

Synthesis Methods

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dibutyl-2-amino-1-propanol in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has been widely used in scientific research as a hapten to study the immune system. It has been used to induce experimental colitis in animals and to study the role of T cells in the immune response. N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has also been used to study the mechanisms of drug-induced liver injury and to evaluate the toxicity of environmental pollutants.

properties

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5S/c1-3-5-16-24(17-6-4-2)18-22(27)19-25(20-10-8-7-9-11-20)32(30,31)23-14-12-21(13-15-23)26(28)29/h7-15,22,27H,3-6,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDHIKMVSMDOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide

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